Meptyldinocap
Overview
Description
Meptyldinocap is a dinitrophenolic fungicide known for its protective, curative, and eradicant properties. It is primarily used to control powdery mildew on various crops, including fruits, vines, and berries . This compound is a single isomer of dinocap, which is a mixture of six different dinitrophenyl crotonate isomers .
Mechanism of Action
Target of Action
Meptyldinocap is a fungicidal compound that primarily targets fungi responsible for causing powdery mildew, mainly on fruit and other crops . The primary targets are the mitochondria within the fungal cells .
Mode of Action
This compound operates by uncoupling mitochondrial oxidative phosphorylation . This process disrupts the normal energy production within the fungal cells, leading to their death. It acts as a protectant, curative, and eradicant fungicide .
Biochemical Pathways
The key biochemical pathway affected by this compound is the oxidative phosphorylation pathway within the mitochondria of the fungal cells . By uncoupling this process, this compound disrupts the production of ATP, the primary energy molecule in cells. This disruption starves the cells of energy, leading to their death.
Pharmacokinetics
This compound has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach into groundwater . . These properties impact the bioavailability of this compound in the environment, influencing its effectiveness as a fungicide.
Result of Action
The primary result of this compound’s action is the death of the targeted fungal cells. By disrupting their energy production, this compound effectively eradicates the fungi, protecting the plants from the damaging effects of powdery mildew .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its volatility and low aqueous solubility mean that it can be easily carried away by wind or rain, potentially reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
Meptyldinocap plays a crucial role in biochemical reactions by inhibiting spore germination in fungi. It disrupts the electrochemical balance within fungal cells, thereby preventing their growth and proliferation . The compound interacts with various enzymes and proteins within the fungal cells, leading to the inhibition of key metabolic processes. Specifically, this compound targets enzymes involved in the synthesis of essential cellular components, thereby hindering the fungi’s ability to thrive.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell signaling pathways, leading to impaired cell function and eventual cell death . The compound also influences gene expression by altering the transcription of genes involved in cellular metabolism and stress response. This results in a cascade of cellular events that ultimately inhibit fungal growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules within fungal cells. The compound binds to enzymes and proteins, leading to their inhibition or activation . This interaction disrupts normal cellular processes, such as enzyme activity and gene expression. This compound’s ability to inhibit key enzymes involved in cellular metabolism is a critical aspect of its fungicidal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade into its corresponding phenols, which may have different biological activities. The long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity.
Metabolic Pathways
This compound is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors that are essential for cellular metabolism . The compound’s presence can alter metabolic flux and metabolite levels, leading to disruptions in normal cellular processes. These changes in metabolic pathways contribute to the overall fungicidal activity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical for its effective fungicidal activity, as they determine the compound’s accessibility to target sites within the fungal cells.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within fungal cells through targeting signals and post-translational modifications . This localization is essential for this compound to exert its inhibitory effects on key enzymes and proteins involved in fungal metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Meptyldinocap is synthesized through the esterification of 2,4-dinitrophenol with crotonic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Meptyldinocap undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium hydroxide are commonly employed.
Major Products Formed
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of aminophenol derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Meptyldinocap has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on fungal cell metabolism and spore germination.
Medicine: Explored for its potential use in developing antifungal treatments.
Industry: Utilized in agricultural formulations to protect crops from fungal infections
Comparison with Similar Compounds
Similar Compounds
Dinocap: A mixture of six different dinitrophenyl crotonate isomers, including meptyldinocap.
2,4-Dinitrophenol: A related compound with similar chemical properties but different applications.
2,6-Dinitrophenol: Another isomer with distinct chemical behavior
Uniqueness of this compound
This compound is unique due to its specific isomeric form, which provides it with distinct fungicidal properties. Unlike the mixture of isomers in dinocap, this compound’s single isomer form allows for more targeted and effective control of powdery mildew .
Properties
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZPCMRQGZCE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274056 | |
Record name | Meptyldinocap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dinocap | |
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URL | https://haz-map.com/Agents/1176 | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Dinocap | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
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Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ | |
Record name | DINOCAP | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |
Record name | DINOCAP | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown liquid | |
CAS No. |
39300-45-3, 131-72-6, 6119-92-2 | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Meptyldinocap | |
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Record name | Meptyldinocap [ISO] | |
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Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
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Record name | Meptyldinocap | |
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Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |
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Record name | Dinocap | |
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Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPTYLDINOCAP | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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